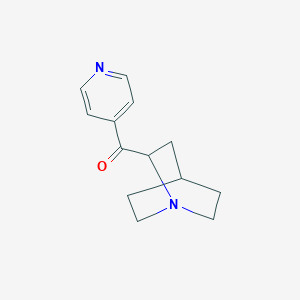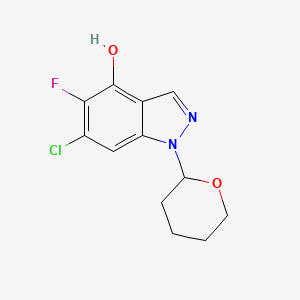
6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol: is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that have shown significant biological activity, making them of interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can introduce the chloro and fluoro groups at the desired positions on the indazole ring.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indazole ring is replaced by the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the indazole ring.
Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially converting them to hydrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Halogenation reagents like N-chlorosuccinimide (NCS) and Selectfluor, as well as nucleophiles like sodium methoxide (NaOMe), are commonly used.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dehalogenated products with hydrogen replacing the chloro and fluoro groups.
Substitution: Functionalized indazole derivatives with various substituents replacing the original groups.
Scientific Research Applications
6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chloro and fluoro substituents, as well as the tetrahydropyran group, may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-fluoro-2-iodoaniline: Another halogenated indazole derivative with different substituents.
6-Chloro-5-fluoro-1H-indazole: Lacks the tetrahydropyran group, which may affect its chemical and biological properties.
Uniqueness
- The presence of the tetrahydropyran group in 6-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol distinguishes it from other similar compounds, potentially offering unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12ClFN2O2 |
|---|---|
Molecular Weight |
270.69 g/mol |
IUPAC Name |
6-chloro-5-fluoro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H12ClFN2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |
InChI Key |
VSUDHOOTUKTATP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)

![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)

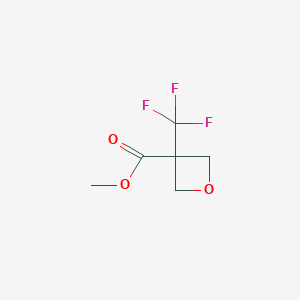

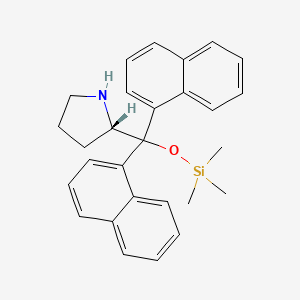

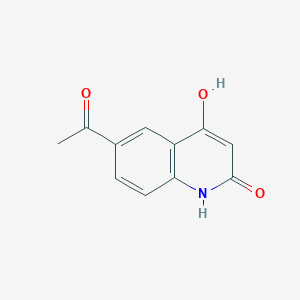
![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)
